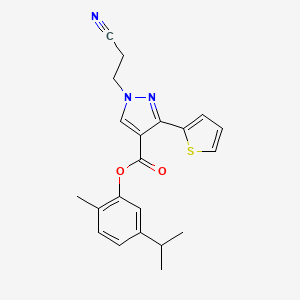![molecular formula C15H13BrN2O2S B5085146 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMB and is known for its unique properties that make it an ideal candidate for various research studies.
Mecanismo De Acción
BMB inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that plays a crucial role in maintaining the pH balance of cancer cells. By inhibiting the activity of this enzyme, BMB disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
BMB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BMB has also been shown to have anti-inflammatory and anti-oxidant properties. BMB achieves this by inhibiting the activity of specific enzymes and reducing the level of reactive oxygen species in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMB is its high specificity towards carbonic anhydrase IX. This makes it an ideal candidate for cancer research studies, as it targets cancer cells specifically. However, BMB has several limitations as well. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, BMB has a short half-life, which limits its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for the study of BMB. One potential direction is the development of more effective synthesis methods that yield higher-quality BMB with improved solubility and stability. Another potential direction is the development of new drug delivery systems that can enhance the effectiveness of BMB in vivo. Additionally, further studies are needed to explore the potential applications of BMB in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB has several unique properties that make it an ideal candidate for cancer research studies, including its high specificity towards carbonic anhydrase IX. While BMB has several limitations, there are several potential future directions for the study of this compound that could lead to significant advancements in the field of scientific research.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 2-bromo-4'-methoxyacetanilide with carbon disulfide in the presence of potassium hydroxide. The resulting product is then treated with thionyl chloride and ammonia to obtain BMB. This method has been extensively studied and optimized to yield high-quality BMB with a purity of over 95%.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in scientific research. One of the most promising applications of BMB is in the field of cancer research. BMB has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. BMB achieves this by inhibiting the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in many cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMQNMPVONYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)